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molecular formula C14H14O B155313 4-(1-Phenylethyl)phenol CAS No. 1988-89-2

4-(1-Phenylethyl)phenol

Cat. No. B155313
M. Wt: 198.26 g/mol
InChI Key: XHASMJXNUHCHBL-UHFFFAOYSA-N
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Patent
US04950810

Procedure details

The reaction was similarly carried out as Example 10 except that into a mixture of 59.5 g of p-(α-methylbenzyl)phenol, 25 g of phosphoric acid and 20 g of acetic acid was poured 31 g of styrene to give only 2,4-di-(α-methylbenzyl)phenol, but scarcely to detect other tert-butylated compounds.
Quantity
59.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.P(=O)(O)(O)O.[CH2:21]=[CH:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>C(O)(=O)C>[CH3:21][CH:22]([C:13]1[CH:14]=[C:9]([CH:2]([CH3:1])[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:10]=[CH:11][C:12]=1[OH:15])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1

Inputs

Step One
Name
Quantity
59.5 g
Type
reactant
Smiles
CC(C1=CC=CC=C1)C1=CC=C(C=C1)O
Name
Quantity
25 g
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
20 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
31 g
Type
reactant
Smiles
C=CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C1=CC=CC=C1)C1=C(C=CC(=C1)C(C1=CC=CC=C1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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